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Introduction to Andrographolide and
Neuroinflammation

Andrographolide is a primary bioactive diterpenoid lactone derived from the medicinal plant

Andrographis paniculata, which has been traditionally used in Asian medicine for its anti-inflammatory

properties. In recent years, significant research has focused on its potential application in treating

neuroinflammatory conditions associated with various neurological disorders. The compound exerts its

effects through multi-target mechanisms primarily involving modulation of key inflammatory signaling

pathways, including NF-κB, MAPK, JAK-STAT, and Nrf2 [1] [2]. These molecular actions translate to

inhibited glial activation, reduced pro-inflammatory cytokine production, and attenuated neuronal damage in

various experimental models of neurological diseases, positioning andrographolide as a promising

therapeutic candidate for further development.

The challenge in utilizing andrographolide for neuroinflammation research lies in its poor aqueous

solubility, limited bioavailability, and pH instability, which can affect its therapeutic efficacy [3] [4].

Recent advances in formulation strategies, particularly nano-encapsulation techniques, have shown

promise in overcoming these limitations, enhancing brain delivery, and improving pharmacological

outcomes. These application notes consolidate the current methodological approaches for studying
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andrographolide in neuroinflammation contexts, providing researchers with standardized protocols for

evaluating its efficacy, mechanisms, and potential therapeutic applications.

Andrographolide Administration Parameters in
Neuroinflammation Models

The administration parameters for andrographolide vary significantly depending on the model system,

specific neurological condition, and formulation used. Below is a comprehensive summary of key

administration protocols and their outcomes across different neuroinflammation models:

Table 1: Andrographolide Administration Parameters in Various Neuroinflammation Models

Disease Model
Subject
Species

Dose &
Frequency

Administration
Route

Treatment
Duration

Key Efficacy
Outcomes

Alzheimer's
Disease (APP/PS1

mice) [5]

Transgenic
mice

5 mg/kg, 3
times/week

Intraperitoneal 2 months ↓ Aβ deposition, ↓
microglial

activation,
improved

cognitive function
in MWM

Alzheimer's Model
(ICV-STZ) [6]

Wistar rats 2 mg/kg, 3
times/week

Intraperitoneal 4 weeks Improved Y-maze
& ORT

performance, ↓
astrocyte &

microglial
activation in PFC

& hippocampus
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Disease Model
Subject
Species

Dose &
Frequency

Administration
Route

Treatment
Duration

Key Efficacy
Outcomes

Traumatic Brain

Injury [2]

SD rats 1 mg/kg,

single dose

Intraperitoneal 24 hours ↓ neurological

deficits, ↓ cerebral
edema, ↓

microglial
activation, ↓ pro-

inflammatory
cytokines

Systemic
Inflammation [3]

C57BL/6
mice

10 mg/kg,
daily

Oral
(AndroNLCs)

14 days ↓ hippocampal IL-
6 & TNF-α,

improved
behavioral

abnormalities,
restored

hippocampal
morphology

In Vitro
Neuroinflammation

[7]

Primary rat
astrocytes

0.1-10 μM Cell culture
treatment

1-24 hours ↑ Nrf2 nuclear
translocation, ↑

HO-1 expression,
↓ chemokine

production

Table 2: Formulation Parameters and Bioavailability Enhancement Strategies

Formulation
Type

Composition
Particle
Size
(nm)

Encapsulation
Efficiency (%)

Key Advantages Reference

Nanostructured

Lipid Carriers
(NLCs)

Poloxamer 407,

Span 60

131.4 ±

1.30

89.11 ± 0.15 Enhanced GI

stability, reduced
toxicity, improved

brain delivery

[3]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 10 Tech Support

https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2018.00657/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11978996/
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-016-0723-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC11978996/
https://www.smolecule.com/products/s618570?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Formulation
Type

Composition
Particle
Size
(nm)

Encapsulation
Efficiency (%)

Key Advantages Reference

Solid Lipid
Nanoparticles

(SLNs)

Glycerol
monostearate,

Poloxamer 407,
Span 60

193.84 83.70 Sustained release
(24h), enhanced

lymphatic
targeting,

improved
bioavailability

[4]

Free
Andrographolide

DMSO or
ethanol vehicle

N/A N/A Simple
preparation, but

limited by poor
solubility and

rapid metabolism

[7] [2]

Detailed Experimental Protocols

In Vitro Assessment of Anti-neuroinflammatory Effects

3.1.1 Primary Astrocyte Culture and Treatment

Purpose: To evaluate the direct effects of andrographolide on glial cells and its mechanisms in reducing

neuroinflammation. Materials: Andrographolide (≥98% purity, Sigma-Aldrich), primary astrocytes from

postnatal (P1-P3) Sprague-Dawley rat cortices, DMEM/F12 culture medium, serum, antibiotics. Procedure:

Astrocyte isolation and culture: Dissect cortices from rat pups, remove meninges, and dissociate

tissue with 0.25% trypsin-EDTA. Filter through 40μm strainer, centrifuge, and resuspend in
DMEM/F12 with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL). Culture for 7-9 days

at 37°C with 5% CO₂. Shake flasks at 350 rpm to remove microglia and achieve >95% astrocyte
purity (confirmed by GFAP staining) [7].

Andrographolide treatment preparation: Dissolve andrographolide in DMSO at 10 mM stock
concentration. Further dilute in culture medium to working concentrations (0.1-10 μM), ensuring final

DMSO concentration ≤0.1%. Include vehicle control (0.1% DMSO).
Treatment protocol: Pre-treat astrocytes with andrographolide for 1-2 hours before inflammatory

stimulation (e.g., IL-1β at 10 ng/mL or LPS at 100 ng/mL). Continue incubation for desired duration
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(1-24 hours depending on endpoint).

Cell viability assessment: Use MTT assay or Muse Cell Analyzer to ensure tested andrographolide
concentrations (0.1-10 μM) maintain >90% cell viability at 24 hours [7].

3.1.2 Measurement of Inflammatory Mediators and Signaling Pathways

Purpose: To quantify andrographolide's effects on inflammatory mediators and key signaling pathways.

Procedure:

RNA isolation and qPCR: Extract total RNA with TRIzol reagent according to manufacturer's
protocol. Synthesize cDNA using reverse transcriptase. Perform qPCR with primers for pro-

inflammatory cytokines (IL-6, IL-1β, TNF-α), chemokines, and antioxidant genes (HO-1, NQO1).
Normalize to GAPDH and β-actin, calculate fold changes using 2^(-ΔΔCT) method [7].

Protein extraction and immunoblotting: Lyse cells in RIPA buffer with protease and phosphatase
inhibitors. Separate proteins (20-40 μg) by SDS-PAGE, transfer to PVDF membranes, block with 5%

BSA, and incubate with primary antibodies (anti-Nrf2, anti-HO-1, anti-phospho-p65, anti-IκBα, anti-
phospho-ERK, anti-phospho-p38) overnight at 4°C. Incubate with HRP-conjugated secondary

antibodies, develop with ECL, and quantify band intensities [7] [2].
Subcellular fractionation: Use commercial nuclear extraction kits to separate cytoplasmic and

nuclear fractions. Verify fraction purity with markers (Lamin B1 for nuclear, GAPDH for cytoplasmic).
Measure Nrf2 translocation by immunoblotting of nuclear fractions [7].

Immunofluorescence staining: Culture astrocytes on coverslips, treat with andrographolide, fix with
4% PFA, permeabilize with 0.1% Triton X-100, block with 5% BSA, incubate with primary antibodies

(HO-1, Nrf2, GFAP) overnight at 4°C, then with fluorescent secondary antibodies. Mount with DAPI-
containing medium and image with confocal microscopy [7].

In Vivo Models of Neuroinflammation

3.2.1 Animal Model Selection and Andrographolide Administration

Purpose: To evaluate andrographolide efficacy in whole-organism models of neuroinflammation. Materials:

Andrographolide (Sigma-Aldrich or equivalent), vehicle (saline with minimal DMSO or ethanol), adult male

Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g), appropriate surgical equipment. Procedure:

Model induction:
Traumatic Brain Injury (TBI): Anesthetize rats, perform craniotomy, and induce controlled

cortical impact (40g weight dropped from 25cm height) [2].
Alzheimer's models: Use APP/PS1 transgenic mice or intracerebroventricular streptozotocin

(ICV-STZ, 3 mg/kg) injection in wild-type rats [5] [6].
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Systemic inflammation: Administer TNF-α (63 μg/kg, i.p.) every 3 days for 5 doses [3].

Andrographolide formulation for in vivo studies:
Free andrographolide: Dissolve in ethanol followed by saline (final ethanol <5%) for injection

[2].
Nanoformulations: Use prepared AndroNLCs or Andro-SLNs suspended in saline for oral

administration [3] [4].
Dosing protocol:

Dose: 1-10 mg/kg for free andrographolide, 10 mg/kg for nanoformulations.
Route: Intraperitoneal (most common) or oral (for nanoformulations).

Timing: Administer first dose 1 hour post-injury for acute models (TBI), or begin treatment at
disease onset and continue for extended periods (2 weeks to 2 months) for chronic models.

Frequency: Single dose for acute studies, or 3 times/week to daily for chronic studies.

3.2.2 Behavioral Assessment and Tissue Collection

Purpose: To evaluate functional outcomes and collect tissues for molecular analysis. Procedure:

Behavioral tests:
Morris Water Maze (MWM): Assess spatial learning and memory in AD models. Record

escape latency, path length, and time in target quadrant over 5-6 days of training [5].
Modified Neurological Severity Score (mNSS): Evaluate motor, sensory, and reflex functions

in TBI models at 24 hours post-injury [2].
Y-Maze and Object Recognition Tests (ORT): Assess spatial and recognition memory in AD

models [6].
Tissue collection and processing:

Perfusion and fixation: Deeply anesthetize animals, transcardially perfuse with cold PBS
followed by 4% PFA. Remove brains, post-fix in 4% PFA for 24 hours, then cryoprotect in 30%

sucrose until sinking.
Sectioning: Cut coronal sections (15-40μm) using cryostat or microtome for

immunohistochemistry.
Fresh tissue collection: For molecular analyses, rapidly dissect brain regions (cortex,

hippocampus, etc.), snap-freeze in liquid nitrogen, and store at -80°C.

3.2.3 Histopathological and Molecular Analyses

Purpose: To quantify neuroinflammation, neurodegeneration, and molecular mechanisms. Procedure:

Immunohistochemistry/Immunofluorescence:
Process free-floating or mounted sections for antigen retrieval if needed.

Block with 5% normal serum, incubate with primary antibodies (Iba-1 for microglia, GFAP for
astrocytes, CD68 for activated microglia) overnight at 4°C.
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Incubate with appropriate secondary antibodies, visualize with DAB or fluorescence.

Quantify staining intensity or count immunopositive cells in specific regions using image
analysis software [2] [6].

ELISA for cytokine measurement:
Homogenize brain tissues in PBS with protease inhibitors, centrifuge to collect supernatant.

Use commercial ELISA kits to quantify levels of TNF-α, IL-6, IL-1β according to manufacturer's
protocols [2].

Western blot analysis:
Process brain tissues as described in section 3.1.2.

Analyze pathway proteins (phospho/total NF-κB p65, IκBα, MAPKs, Nrf2, HO-1) in tissue
lysates [2].

RNA sequencing and pathway analysis:
Extract total RNA from brain tissues, assess quality, and prepare libraries for sequencing.

Analyze differentially expressed genes, perform GO and KEGG enrichment analyses to identify
affected pathways [5].

Formulation Strategies for Enhanced Bioavailability

Preparation of Andrographolide-Loaded Nanostructured Lipid
Carriers (AndroNLCs)

Purpose: To overcome andrographolide's bioavailability limitations through advanced nanoformulations.

Materials: Andrographolide, solid lipid (Glyceryl monostearate), liquid lipid (Caprylic/Capric

Triglycerides), surfactants (Poloxamer 407, Span 60), high-pressure homogenizer. Procedure:

Hot melt-emulsification and ultrasonication: Melt solid lipid at 70-80°C, dissolve andrographolide
in the molten lipid. Add liquid lipid and mix. Heat aqueous surfactant solution to same temperature,

add to lipid phase, and pre-emulsify with high-speed homogenizer. Process with high-pressure
homogenizer (3 cycles at 500 bar) or probe sonicator. Cool rapidly to form AndroNLCs [3].

Characterization:
Particle size and zeta potential: Measure by dynamic light scattering (target size: 130-200

nm, PDI <0.25, zeta potential: -25 to -35 mV).
Encapsulation efficiency: Separate free drug by ultracentrifugation or dialysis, measure

andrographolide content in NLCs by HPLC. Calculate EE% = (Total drug - Free drug)/Total drug
× 100%.

Morphology: Examine by transmission electron microscopy (spherical, uniform particles).
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Stability assessment: Store at 4°C and 25°C/60% RH for 3 months, monitor particle size, PDI, zeta

potential, and drug content monthly [3] [4].

Signaling Pathways and Mechanisms of Action

Andrographolide exerts its anti-neuroinflammatory effects through multi-target actions on key signaling

pathways:

Figure 1: Key Signaling Pathways Modulated by Andrographolide in Neuroinflammation

The NF-κB pathway inhibition represents a primary mechanism, where andrographolide suppresses NF-κB

nuclear translocation and reduces phosphorylation of IκBα and p65 subunit, leading to decreased pro-

inflammatory cytokine production (TNF-α, IL-6, IL-1β) [2] [8]. Simultaneously, andrographolide activates

the Nrf2 antioxidant pathway, enhancing Nrf2 nuclear translocation and subsequent upregulation of heme

oxygenase-1 (HO-1), providing antioxidant protection in neural tissues [7]. The compound also modulates

MAPK signaling by reducing phosphorylation of ERK and p38 MAPK, further contributing to its anti-

inflammatory effects [7] [2]. These coordinated actions ultimately suppress microglial and astrocytic

activation, reduce neuroinflammation, and provide neuroprotection across various neurological disease

models.

Research Applications and Conclusions

Applications in Specific Neuroinflammatory Conditions

Andrographolide has demonstrated efficacy across multiple neuroinflammatory disease models:

Alzheimer's Disease: Andrographolide (5 mg/kg, 3 times/week for 2 months) in APP/PS1 transgenic

mice reduced amyloid-beta deposition, attenuated microglial and astrocyte activation, and improved

cognitive performance in Morris Water Maze tests [5]. Similar benefits were observed in the ICV-STZ

sporadic AD model, where andrographolide (2 mg/kg, 3 times/week for 4 weeks) improved short-term

spatial and recognition memory and reduced glial activation in prefrontal cortex and hippocampus [6].
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Traumatic Brain Injury: A single dose of andrographolide (1 mg/kg, i.p.) administered 1 hour post-

TBI in rats significantly improved neurological function, reduced cerebral edema, attenuated blood-

brain barrier disruption, and decreased microglial activation and pro-inflammatory cytokine production

through inhibition of NF-κB and MAPK pathways [2].

Systemic Inflammation-Induced Neuroinflammation: Orally administered AndroNLCs (10 mg/kg

daily for 14 days) in TNF-α-induced systemic inflammation models reduced hippocampal IL-6 and

TNF-α levels, alleviated behavioral abnormalities, and restored hippocampal morphology, with effects

superior to free andrographolide and comparable to dexamethasone [3].

Conclusion and Future Perspectives

Andrographolide represents a promising multi-target therapeutic candidate for treating neuroinflammatory

conditions, with demonstrated efficacy across various experimental models. The comprehensive protocols

outlined in these application notes provide researchers with standardized methods for evaluating its effects,

mechanisms, and potential therapeutic applications. The integration of advanced formulation strategies,

particularly nano-encapsulation approaches, addresses the bioavailability challenges and enhances its

translational potential. Future research should focus on disease-specific optimization of dosing regimens,

further development of brain-targeted delivery systems, and validation in additional neuroinflammatory

models to advance andrographolide toward clinical application for neurological disorders.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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